molecular formula C7H10N2O B1612312 2-Amino-5-(aminomethyl)phenol CAS No. 920511-81-5

2-Amino-5-(aminomethyl)phenol

Cat. No.: B1612312
CAS No.: 920511-81-5
M. Wt: 138.17 g/mol
InChI Key: AEUCNLPMBDBHOL-UHFFFAOYSA-N
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Description

2-Amino-5-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of amino groups at the 2 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(aminomethyl)phenol typically involves the reaction of 2-nitro-5-(aminomethyl)phenol with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reduction process converts the nitro group to an amino group, yielding the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(aminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

2-Amino-5-(aminomethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(aminomethyl)phenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    2-Amino-5-methylphenol: Similar structure but with a methyl group instead of an aminomethyl group.

    2-(Methylamino)phenol: Contains a methylamino group instead of an aminomethyl group.

Properties

IUPAC Name

2-amino-5-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUCNLPMBDBHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611814
Record name 2-Amino-5-(aminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920511-81-5
Record name 2-Amino-5-(aminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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